(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

Catalog No.
S14346768
CAS No.
85750-27-2
M.F
C22H24N2O4
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyr...

CAS Number

85750-27-2

Product Name

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

IUPAC Name

(E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GUJPQBJNGCYMEC-WLHGVMLRSA-N

Canonical SMILES

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=C/C(=O)O)\C(=O)O

Racemic Resolution Techniques for Hexahydrodibenzoazepine Derivatives

Racemic resolution remains indispensable for accessing enantiopure hexahydrodibenzoazepine intermediates when asymmetric synthesis proves impractical. Classical diastereomeric salt formation dominates industrial workflows, leveraging chiral acids such as L-tartaric acid or (−)-di-p-toluoyl-D-tartaric acid (DPTTA) to separate enantiomers via differential crystallization. For example, treatment of racemic 1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)azepine with DPTTA in ethanol/water (3:1 v/v) at 45°C achieves a 92% enantiomeric excess (ee) for the (+)-enantiomer after three recrystallizations.

Alternative chromatographic methods using immobilized polysaccharide-based chiral stationary phases (CSPs) offer superior resolution for lab-scale applications. A Chiralpak IA column with hexane/isopropanol (85:15) eluent resolves the racemate with a separation factor (α) of 1.32, enabling >99% ee in preparative runs. However, throughput limitations restrict CSP methods to early-stage development.

Table 1: Comparative Efficiency of Racemic Resolution Methods

MethodResolving Agent/ColumnSolvent SystemCyclesee (%)Yield (%)
Diastereomeric saltDPTTAEthanol/water (3:1)39268
Chiral chromatographyChiralpak IAHexane/isopropanol19945
Enzymatic resolutionLipase PS-30MTBE/phosphate buffer28872

Enzymatic resolution using lipases presents an emerging green chemistry approach. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic N-acetyl hexahydrodibenzoazepine in methyl tert-butyl ether (MTBE)/phosphate buffer (pH 7.4), affording the (+)-enantiomer with 88% ee and 72% yield after 48 hours.

Catalytic Asymmetric Synthesis of Pyrimidoazepine Core Structures

Transition-metal-catalyzed asymmetric annulation enables direct construction of the pyrimidoazepine core with high stereocontrol. A palladium-catalyzed [4+2] cycloaddition between 2-vinylindole derivatives and N-propargyl pyrimidinones exemplifies this strategy. Using (R)-BINAP as a chiral ligand and Pd(OAc)₂ (5 mol%) in toluene at 80°C, the reaction delivers the tetracyclic scaffold with 94% ee and 78% yield. The stereochemical outcome arises from π-allyl palladium intermediates adopting a chair-like transition state that minimizes steric clashes between the propargyl substituent and BINAP’s phenyl groups.

Mechanistic Insight: Density functional theory (DFT) calculations reveal that the enantioselectivity originates from differential activation energies in the oxidative addition step. The (R)-BINAP/Pd complex lowers the activation barrier for the desired transition state by 3.2 kcal/mol compared to the (S)-configured pathway.

Organocatalytic approaches using chiral phosphoric acids (CPAs) have also proven effective. For instance, (R)-TRIP (5 mol%) catalyzes the asymmetric Pictet-Spengler reaction between tryptamine derivatives and pyrimidine-2-carboxaldehydes, forming the azepine ring with 89% ee. The catalyst’s confined chiral pocket directs the aldehyde’s approach via hydrogen-bonding interactions, establishing the C2 methyl stereocenter.

Fumarate Salt Formation: Crystallization Optimization Strategies

Fumarate salt formation enhances the compound’s physicochemical properties, necessitating meticulous control over crystallization parameters. Key factors include:

  • Solvent polarity: Ethanol/acetone (1:2) mixtures optimize nucleation kinetics by balancing fumaric acid solubility and ionic strength.
  • Stoichiometry: A 1:1.05 molar ratio of free base to fumaric acid minimizes residual acidity while preventing di-fumarate formation.
  • Temperature gradient: Seeding at 50°C followed by cooling to −10°C at 0.5°C/min yields monodisperse crystals (D90 < 50 µm).

Table 2: Impact of Crystallization Conditions on Salt Purity

ParameterTest RangeOptimal ValuePurity (%)
SolventEthanol/acetone1:2 v/v99.8
Free base:acid ratio1:0.95 – 1:1.101:1.0599.5
Cooling rate (°C/min)0.1 – 1.00.599.7

Counterion exchange via antisolvent precipitation further refines crystal morphology. Adding heptane (20% v/v) to the saturated ethanolic solution induces rapid desupersaturation, yielding rhombic crystals with improved flowability. X-ray powder diffraction (XRPD) confirms the absence of polymorphic transitions during scale-up, ensuring batch-to-batch consistency.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

380.17360725 g/mol

Monoisotopic Mass

380.17360725 g/mol

Heavy Atom Count

28

UNII

6WW856ENR9

Related CAS

85750-27-2
76134-84-4

Dates

Last modified: 08-10-2024

Explore Compound Types